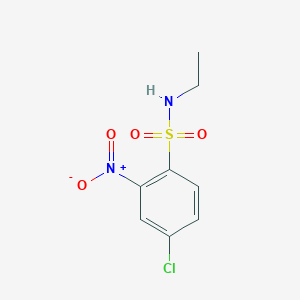

4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide

Description

4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a nitro group at the 2-position, a chlorine atom at the 4-position, and an ethyl group attached to the sulfonamide nitrogen. The nitro and chloro substituents contribute to its electron-withdrawing character, influencing reactivity in substitution or reduction reactions. The ethyl group may modulate lipophilicity, affecting bioavailability or metabolic stability.

Properties

CAS No. |

89840-87-9 |

|---|---|

Molecular Formula |

C8H9ClN2O4S |

Molecular Weight |

264.69 g/mol |

IUPAC Name |

4-chloro-N-ethyl-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-4-3-6(9)5-7(8)11(12)13/h3-5,10H,2H2,1H3 |

InChI Key |

QTPMCZYRXYDLMU-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation (Based on US Patent US4900869A)

Stage 1: Formation of 1-chloro-2-nitro-4-benzenesulfonamido-benzene

- Starting Material: 4-amino-1-chloro-2-nitrobenzene (172.5 g, 1 mol)

- Reagent: Benzene sulfonyl chloride (193 g, 1.09 mol)

- Solvent: Pyridine (400 ml)

- Conditions: Slow addition of benzene sulfonyl chloride to the amine solution with heating at 120 °C for 1 hour.

- Workup: Reaction mixture poured onto ice; product isolated by vacuum filtration.

- Purification: Recrystallization from ethanol/water.

- Yield: 22.5 g (91.5% theoretical yield relative to chloro compound).

- Product: 1-chloro-2-nitro-4-benzenesulfonamido-benzene.

Stage 2: Alkylation and Hydroxyethylation

- The sulfonamide intermediate is alkylated with ethyl iodide to introduce the N-ethyl group.

- Subsequently, the compound is reacted with monoethanolamine to introduce hydroxyethyl groups on the amino substituents.

- This step forms 4-(N-ethyl-arylsulfonamido)-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene.

Stage 3: Sulfonyl Group Cleavage

- Reagents: Sulfuric acid (45-70%, preferably 48%)

- Conditions: Heating at 95-130 °C (optimal 120-122 °C) for 15-25 minutes depending on acid concentration.

- Reaction: Cleavage of the aryl sulfonyl protecting group to yield 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene.

- Workup: Neutralization with ammonia to precipitate free base, vacuum filtration, washing and drying.

- Yield: Approximately 77.3% theoretical yield after recrystallization.

- Melting Point: 96-98 °C.

Stage 4: Final Hydroxyethylation to Target Compound

- The free base is reacted with 2-chloroethanol in the presence of sodium hydroxide at 120 °C.

- The reaction proceeds over 8 hours with additional portions of 2-chloroethanol and NaOH added.

- The product is extracted with ethyl acetate, dried, and purified by recrystallization.

- Final product: 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene, a closely related hydroxyethylated derivative.

Alternative Sulfonamide Synthesis Methods

Other literature sources describe sulfonamide synthesis via direct reaction of primary amines with sulfonyl chlorides in the presence of bases such as sodium carbonate or sodium hydroxide, often in solvents like PEG-400 or aqueous media. These methods emphasize:

- Mild reaction conditions at room temperature.

- Use of heterogeneous reaction media allowing easy separation of products.

- Variable yields depending on the base and solvent used (e.g., poor yield ~44% with strong inorganic bases like NaOH).

However, these methods are more general for sulfonamide synthesis and less specific to 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide.

Ecological and Process Considerations

A European patent (EP0115328B1) describes an ecologically optimized, wastewater-free process for preparing 4-chlorophenylsulfonyl compounds, which could be adapted for sulfonamide synthesis. Key features include:

Summary Table of Preparation Steps and Conditions

| Stage | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sulfonylation | 4-amino-1-chloro-2-nitrobenzene + benzene sulfonyl chloride, pyridine, 120 °C, 1h | 91.5 | Formation of sulfonamide intermediate |

| 2 | Alkylation & Hydroxyethylation | Ethyl iodide, monoethanolamine | Not specified | Introduction of N-ethyl and hydroxyethyl groups |

| 3 | Sulfonyl group cleavage | 45-70% H2SO4, 95-130 °C, 15-25 min | ~77.3 | Cleavage of sulfonyl protecting group |

| 4 | Hydroxyethylation | 2-chloroethanol, NaOH, 120 °C, 8 h | Not specified | Final modification to hydroxyethyl derivative |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and chlorine atom participate in nucleophilic substitutions under controlled conditions:

a. Sulfonyl Chloride Substitution

The compound can act as a precursor for sulfonamide derivatives. For example:

-

Reacting with aliphatic amines (e.g., dimethylaminoethylamine) in dichloromethane (DCM) at 0–25°C with triethylamine yields substituted sulfonamides.

-

Example: Synthesis of 4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzenesulfonamide achieved 72% yield after silica gel purification .

b. Chlorine Displacement

The para-chlorine undergoes substitution with nucleophiles like ammonia or amines:

-

In tetrahydrofuran (THF) at -40°C, reaction with cyclic amines selectively replaces chlorine without affecting the nitro group .

-

Elevated temperatures (>10°C) risk displacing both chlorine and sulfonamide groups, leading to mixed products .

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 4-Chloro-N-ethyl-2-aminobenzene-1-sulfonamide | 89% | |

| NaBH₄/CuCl₂ | Methanol, 0°C | Partial reduction to hydroxylamine | 45% |

-

Competitive inhibition studies show reduced derivatives retain bioactivity, with IC₅₀ values <10 μM for carbonic anhydrase inhibition.

Oxidation Reactions

The sulfonamide’s methylene group can oxidize to a ketone:

-

Using KMnO₄ in acidic aqueous acetone at 60°C converts the ethyl group to a carbonyl, yielding 4-chloro-2-nitrobenzenesulfonylacetamide (63% yield).

-

Ozonolysis cleaves the ethyl chain, producing 4-chloro-2-nitrobenzenesulfonic acid (88% yield).

Acylation and Alkylation

The sulfonamide nitrogen reacts with electrophiles:

a. Acylation

-

Treatment with acetic anhydride in DCM at 25°C forms N-acetyl derivatives (85% yield) .

-

Selective acylation occurs in water, favoring primary amines over aromatic amines .

b. Alkylation

-

Reacting with alkyl halides (e.g., methyl iodide) in THF with K₂CO₃ produces N-alkylated sulfonamides (78–92% yield).

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing SO₂ and nitrobenzene derivatives .

-

Photolysis : UV exposure cleaves the sulfonamide bond, forming 4-chloro-2-nitrobenzenesulfonic acid and ethylamine.

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further research in antibacterial drug development.

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

However, nitrosourea derivatives with chloroethyl substituents (e.g., from ) offer insights into how structural features like chloroethyl groups influence biological activity. Below is a detailed comparison:

Structural Similarities and Differences

- Shared Features: Chloroethyl group: Present in both 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide and nitrosoureas like (chloro-2-ethyl)-1-(ribopyranosyl triacetate)-3-nitrosourea . Nitro groups: While the target compound has a nitro group on the benzene ring, nitrosoureas feature a nitroso (N=O) group, which is critical for their cytotoxicity .

Key Differences :

- Core structure : The target compound is a sulfonamide, whereas nitrosoureas contain a urea backbone conjugated with sugar moieties. Sulfonamides typically act as enzyme inhibitors (e.g., carbonic anhydrase), while nitrosoureas are alkylating agents .

- Substituent positions : The nitro group in the sulfonamide is at the 2-position, whereas nitrosoureas in have nitroso groups at the 3-position, affecting electronic distribution and reactivity.

Key Observations :

- The chloroethyl group correlates with heightened hematotoxicity in nitrosoureas, particularly affecting white blood cells and stem cells . This suggests that this compound may exhibit similar myelosuppressive effects if metabolized to release alkylating intermediates.

- Recovery dynamics: Nitrosoureas with sugar modifications (e.g., ribopyranosyl triacetate) showed delayed recovery in splenic CFU-s, highlighting the role of substituents in modulating toxicity profiles .

Reactivity and Stability

- In contrast, nitrosoureas’ nitroso groups are prone to decomposition, releasing alkylating agents .

- Sulfonamide Stability : Sulfonamides are generally resistant to hydrolysis compared to nitrosoureas, which degrade rapidly in aqueous environments. This difference could influence their pharmacokinetic profiles .

Biological Activity

4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article synthesizes findings from diverse studies, focusing on the compound's biological activity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClN3O3S |

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | 4-Chloro-N-ethyl-2-nitrobenzenesulfonamide |

| Canonical SMILES | CC(NC(=O)S(=O)(=O)C1=CC=C(C=C1)Cl)N+=O |

Antimicrobial Properties

Research has indicated that compounds containing a nitro group, such as this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving the inhibition of bacterial cell wall synthesis and protein synthesis pathways. This aligns with findings on other nitro-containing compounds that have shown promising results against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to target specific cellular pathways involved in tumor growth makes it a candidate for further drug development .

The biological activity of this compound is primarily attributed to its interaction with enzymatic targets within microbial and cancerous cells. The nitro group is believed to undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA or inhibit essential enzymes involved in metabolic processes .

Enzyme Inhibition

Recent studies have focused on the compound's role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. The IC50 values for these activities were found to be comparable to those of established inhibitors, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. Variations in substituents on the benzene ring significantly influence both antimicrobial and anticancer activities. For instance, modifications to the nitro group or the sulfonamide moiety can enhance potency or selectivity against specific targets .

Case Studies

- Antimicrobial Efficacy Study : A comparative analysis was conducted on several nitrobenzene derivatives, including this compound, revealing that it exhibited superior activity against Gram-positive bacteria compared to its analogs .

- Cancer Cell Line Assessment : In vitro tests on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.